

what is the molecular weight of Propargyl-PEG17-methane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl-PEG17-methane*

Cat. No.: *B3116499*

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An In-depth Technical Guide to **Propargyl-PEG17-methane** Audience: Researchers, scientists, and drug development professionals.

Abstract

Propargyl-PEG17-methane is a heterobifunctional polyethylene glycol (PEG) derivative that serves as a critical tool in modern biochemical and pharmaceutical research. Featuring a terminal propargyl group and a chemically stable methyl ether (methane) cap, this molecule is specifically designed for covalent conjugation applications. The propargyl group enables highly efficient and specific ligation to azide-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. The hydrophilic 17-unit PEG chain enhances the solubility and pharmacokinetic properties of conjugated biomolecules. This guide details the physicochemical properties of **Propargyl-PEG17-methane**, provides standardized protocols for its characterization, and illustrates its primary application in bioconjugation workflows.

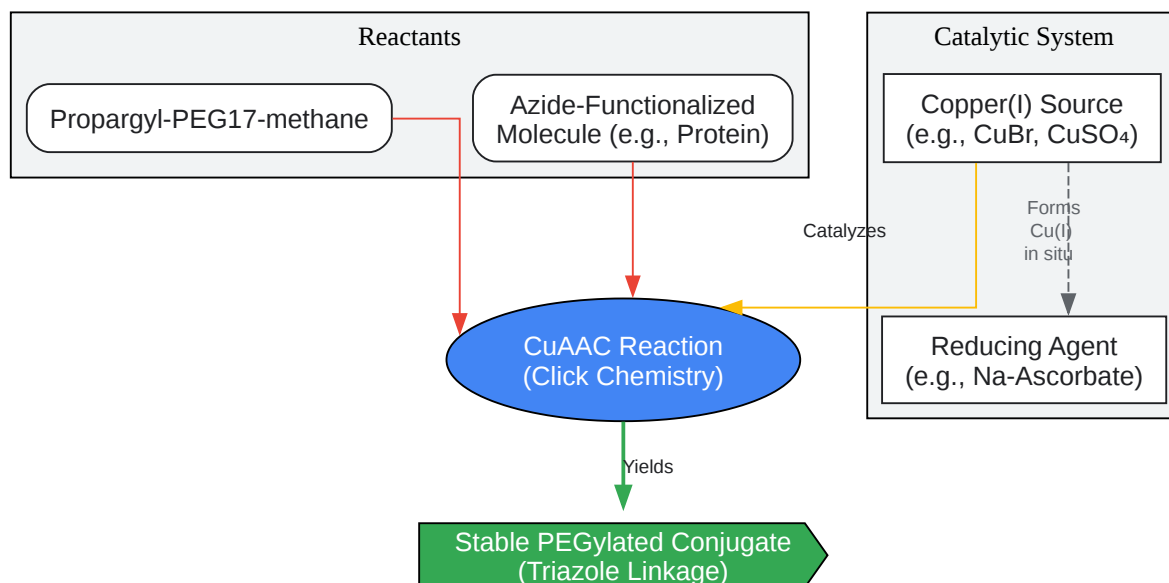
Physicochemical Properties

Propargyl-PEG17-methane is a well-defined PEG linker used in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs)[3][4]. Its key properties, validated across multiple chemical suppliers, are summarized below.

Parameter	Value	Reference
Molecular Formula	C ₃₆ H ₇₀ O ₁₇	[2][5][6]
Average Molecular Weight	774.93 g/mol	[2][3][4][5][7]
Monoisotopic Mass	774.4613 g/mol	Calculated
CAS Number	146185-77-5 / 2169967-47-7	[1][2][3][8]
Appearance	White to off-white solid or viscous oil	Typical for PEGs
Solubility	Soluble in water and most organic solvents	[1]
Storage Conditions	-20°C for long-term storage	[1][4]

Core Applications & Signaling Pathways

The primary utility of **Propargyl-PEG17-methane** is to act as a flexible, hydrophilic spacer arm in bioconjugation. The terminal alkyne (propargyl group) is specifically designed for click chemistry.



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Caption: Workflow for CuAAC bioconjugation using **Propargyl-PEG17-methane**. (Max Width: 760px)

Experimental Protocols

The following protocols describe standard methods for verifying the identity and purity of **Propargyl-PEG17-methane**.

Protocol 1: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight and assess the polydispersity of the PEG chain.

Methodology:

- Instrumentation: Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS).

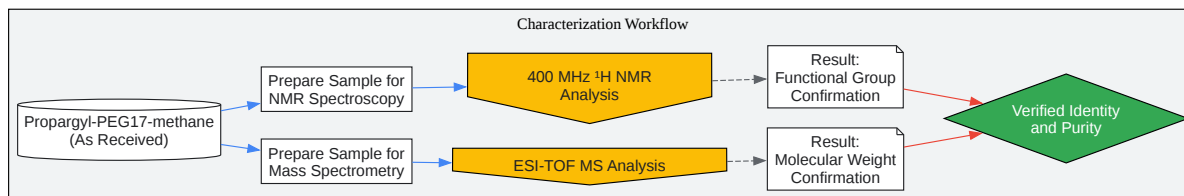
- Sample Preparation:
 - Prepare a stock solution of **Propargyl-PEG17-methane** at 1 mg/mL in methanol.
 - Dilute the stock solution to a final concentration of 10 µg/mL using a 1:1 (v/v) solution of acetonitrile and deionized water containing 0.1% formic acid.
- Instrument Settings:
 - Ionization Mode: Positive ESI
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120°C
 - Mass Range: 200-2000 m/z
- Data Analysis:
 - The resulting spectrum will show a distribution of peaks corresponding to the PEG polymer.
 - Identify the major peak series, which will likely correspond to the sodium adduct $[M+Na]^+$ or protonated molecule $[M+H]^+$.
 - For $[M+Na]^+$, the most abundant peak should be centered around m/z 797.91 (774.93 + 22.98).
 - Confirm the presence of repeating PEG units by observing peaks separated by approximately 44.03 Da (mass of C_2H_4O).

Protocol 2: Structural Confirmation by 1H NMR Spectroscopy

Objective: To verify the presence of the terminal propargyl and methyl ether functional groups.

Methodology:

- Instrumentation: 400 MHz Nuclear Magnetic Resonance (NMR) Spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of **Propargyl-PEG17-methane** in 0.7 mL of deuterated chloroform (CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire a standard one-dimensional proton spectrum with 16-32 scans.
- Data Analysis (Expected Chemical Shifts):
 - $\delta \approx 2.4$ ppm (triplet): Terminal alkyne proton ($-\text{C}\equiv\text{C}-\text{H}$).
 - $\delta \approx 4.2$ ppm (doublet): Methylene protons adjacent to the alkyne group ($-\text{O}-\text{CH}_2-\text{C}\equiv\text{CH}$).
 - $\delta \approx 3.65$ ppm (large multiplet): Repeating methylene protons of the PEG backbone ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$).
 - $\delta \approx 3.38$ ppm (singlet): Terminal methyl ether protons ($\text{CH}_3-\text{O}-$).
 - Integration of the peak areas should correspond to the proton ratios (e.g., the integral of the methyl singlet at 3.38 ppm should be approximately 3 times that of the alkyne triplet at 2.4 ppm).



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Caption: Logical workflow for the chemical characterization of the compound. (Max Width: 760px)

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References

- 1. m-PEG17-propargyl, 146185-77-5 | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG17-methane | CAS#:146185-77-5 | Chemsrcc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
- 5. scbt.com [scbt.com]
- 6. Propargyl-PEG17-methane - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. Propargyl-PEG17-methane Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrcc.com [chemsrc.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [what is the molecular weight of Propargyl-PEG17-methane]. BenchChem, [2025]. [Online PDF]. Available at:

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